2-(4-chlorophenoxy)-2,2-difluoro-N-[4-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-(4-chlorophenoxy)-2,2-difluoro-N-[4-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound known for its unique chemical structure and properties
Preparation Methods
The synthesis of 2-(4-chlorophenoxy)-2,2-difluoro-N-[4-(trifluoromethyl)phenyl]acetamide involves several steps, starting from readily available precursors. One common method involves the reaction of 4-chlorophenol with 2,2-difluoroacetyl chloride to form 2-(4-chlorophenoxy)-2,2-difluoroacetyl chloride. This intermediate is then reacted with 4-(trifluoromethyl)aniline under appropriate conditions to yield the final product. The reaction conditions typically include the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods focus on achieving high yields, purity, and cost-effectiveness while minimizing environmental impact.
Chemical Reactions Analysis
2-(4-chlorophenoxy)-2,2-difluoro-N-[4-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The presence of halogen atoms makes it susceptible to nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium carbonate.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines or alcohols, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with a strong base may yield phenolic derivatives .
Scientific Research Applications
2-(4-chlorophenoxy)-2,2-difluoro-N-[4-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-2,2-difluoro-N-[4-(trifluoromethyl)phenyl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms enhances its binding affinity to these targets, leading to inhibition or modulation of their activity. The compound may also interfere with specific biochemical pathways, resulting in desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar compounds to 2-(4-chlorophenoxy)-2,2-difluoro-N-[4-(trifluoromethyl)phenyl]acetamide include other halogenated aromatic compounds such as:
4-chloro-3-(trifluoromethyl)phenyl derivatives: These compounds share similar structural features and exhibit comparable reactivity and applications.
2,6-dichloro-4-(trifluoromethyl)phenyl derivatives: These compounds also contain multiple halogen atoms and are used in similar fields, including pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific combination of halogen atoms and functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-2,2-difluoro-N-[4-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF5NO2/c16-10-3-7-12(8-4-10)24-15(20,21)13(23)22-11-5-1-9(2-6-11)14(17,18)19/h1-8H,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZKIGWFAIPSHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)C(OC2=CC=C(C=C2)Cl)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF5NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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